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Compound of Interest

Compound Name: Fivel

Cat. No.: B1672736

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of FiVel, a small molecule
inhibitor of the type Ill intermediate filament protein vimentin. Due to the limited availability of
direct quantitative binding data for FiVel with a broad panel of proteins, this guide focuses on
summarizing the existing selectivity data and identifying potential areas of cross-reactivity
based on protein homology.

Executive Summary

FiVel is a small molecule identified through a high-throughput screen that selectively inhibits
the growth of mesenchymal cancer cells.[1] Its primary mechanism of action is the direct
binding to vimentin, leading to the disruption of the vimentin cytoskeleton and ultimately
inducing mitotic catastrophe in cancer cells.[1][2] While comprehensive cross-reactivity data
remains limited in publicly available literature, initial screenings have provided some insights
into its selectivity.

Quantitative Data on FiVel Activity

The primary quantitative data available for FiVel relates to its on-target activity against
vimentin-expressing cancer cell lines. Direct binding affinity values (e.g., Kd) for FiVel and
vimentin have not been reported in the reviewed literature. The following table summarizes the
reported IC50 values for FiVel's effect on cell viability.
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Cell Line Description IC50 (pM) Reference

Human Fibrosarcoma
HT-1080 ) ) ] 1.6 [2]
(Vimentin-expressing)

Mesenchymally

FOXC2-HMLER transformed breast 0.234 [3]
cancer

SwWe684 Human Fibrosarcoma ~0.44-1.31 [1]
Human

RD ~0.44-1.31 [1]
Rhabdomyosarcoma

Giant-cell tumor of

GCT ~0.44-1.31 [1]
bone

SW872 Human Liposarcoma ~0.44-1.31 [1]
Human Synovial

SW982 ~0.44-1.31 [1]
Sarcoma

Cross-Reactivity and Selectivity Profile
Kinase Panel Screening

FiVel was profiled against a panel of approximately 100 kinases and was found to not inhibit
their activity at concentrations up to 10 uM.[2] This suggests a degree of selectivity for its
intended target, vimentin, over a broad range of kinases. The specific list of kinases included in
this panel is not detailed in the available literature.

Potential Cross-Reactivity with Intermediate Filament
Proteins

Vimentin belongs to the type Il family of intermediate filament proteins. Proteins within the
same family share sequence and structural homology, making them potential candidates for
cross-reactivity with a small molecule binder. The primary type Il intermediate filament proteins
include:

e Vimentin (VIM)
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e Desmin (DES)
 Glial Fibrillary Acidic Protein (GFAP)
o Peripherin (PRPH)

Currently, there is no publicly available experimental data assessing the binding or inhibitory
activity of FiVel against desmin, GFAP, or peripherin. Researchers investigating the effects of
FiVel in cell types expressing these proteins should consider the potential for off-target effects.

Experimental Protocols

Detailed experimental protocols for the specific binding assays used in the initial
characterization of FiVel are not extensively described in the literature. However, the following
are general methodologies for key experiments relevant to assessing small molecule-protein
interactions and cross-reactivity.

Cellular Viability Assay (Example: MTT or CellTiter-Glo®)

o Objective: To determine the concentration of a compound that inhibits cell growth by 50%
(1C50).

o Methodology:

o Seed cells in 96-well plates at a predetermined density and allow them to adhere
overnight.

o Treat the cells with a serial dilution of the test compound (e.g., FiVel) for a specified
period (e.g., 72 hours).

o Add a viability reagent (e.g., MTT or CellTiter-Glo® reagent) to each well.
o Incubate according to the manufacturer's instructions.

o Measure the signal (absorbance for MTT, luminescence for CellTiter-Glo®) using a plate
reader.

o Normalize the data to untreated controls and plot the results to determine the IC50 value.
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Kinase Activity Assay (Example: Kinase-Glo® Platform)

o Objective: To assess the inhibitory effect of a compound on the activity of a specific kinase.

o Methodology:

o

In a multi-well plate, combine the kinase, its specific substrate, and ATP.
Add the test compound at various concentrations.
Incubate the reaction to allow for ATP consumption by the kinase.

Add a detection reagent (e.g., Kinase-Glo® reagent) that measures the amount of
remaining ATP through a luciferase-based reaction.

Measure the luminescent signal, which is inversely proportional to kinase activity.

Calculate the percent inhibition relative to a vehicle control.

Competitive Binding Assay (Example: Surface Plasmon
Resonance - SPR)

o Objective: To determine the binding affinity (Kd) of a small molecule to a target protein.

e Methodology:

Immobilize the purified target protein (e.g., vimentin) onto a sensor chip.

Flow a solution containing the small molecule (analyte) at various concentrations over the
sensor surface.

Measure the change in the refractive index at the surface as the analyte binds to the
immobilized protein.

Generate sensorgrams that show the association and dissociation phases of the
interaction.
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o Fit the data to a binding model to calculate the association rate constant (ka), dissociation
rate constant (kd), and the equilibrium dissociation constant (Kd).
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Caption: FiVel binds to vimentin, leading to its disruption and mitotic catastrophe.

Experimental Workflow for Cross-Reactivity Assessment
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Cross-Reactivity Assessment Workflow
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Caption: A general workflow for assessing the cross-reactivity of a small molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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